Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Overview
Description
“Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-” is a chemical compound with the linear formula CF3C6H4NHNH212. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff32.
Synthesis Analysis
The compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide1. It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone1.
Molecular Structure Analysis
The molecular formula of the compound is C7H7F3N24. The InChI Key is DBNLGTYGKCMLLR-UHFFFAOYSA-N4.
Chemical Reactions Analysis
The compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide1. It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone1.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.141. It has a boiling point of 118-122 °C/17 mmHg (lit.) and a melting point of 63-65 °C (lit.)1. The compound is stored at a temperature of 2-8°C1.
Safety And Hazards
Future Directions
The exact future directions for “Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-” are not clearly mentioned in the retrieved papers. However, given its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff3, it is likely to continue being a subject of research and development in these fields.
properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMWRFWZVOVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439596 | |
Record name | Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- | |
CAS RN |
88575-32-0 | |
Record name | Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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